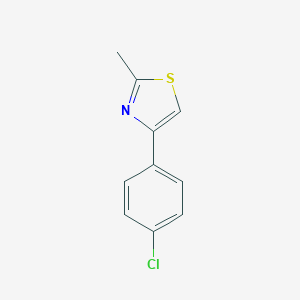

4-(4-Chlorophenyl)-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCILOSWFFTFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351383 | |

| Record name | 4-(4-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24840-75-3 | |

| Record name | 4-(4-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 4-(4-Chlorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 4-(4-chlorophenyl)-2-methylthiazole, a thiazole derivative of interest in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and key characterization data, presented in a format tailored for researchers and professionals in drug development.

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. The reaction typically involves the cyclization of an α-haloketone with a thioamide. This guide focuses on the synthesis of this compound, a molecule with potential applications stemming from the pharmacological significance of the thiazole and chlorophenyl moieties.

Reaction Scheme and Mechanism

The Hantzsch synthesis of this compound proceeds through the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioacetamide. The generally accepted mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Overall Reaction:

The reaction mechanism can be visualized as a three-step process:

-

S-Alkylation: The sulfur atom of thioacetamide acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone in an SN2 reaction, displacing the bromide ion to form an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxylated thiazoline intermediate.

-

Dehydration: The hydroxyl group is subsequently eliminated as a molecule of water, resulting in the formation of the stable, aromatic this compound ring.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material 1 | 2-bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 |

| Starting Material 2 | Thioacetamide | C₂H₅NS | 75.13 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₁₀H₈ClNS |

| Molecular Weight | 209.70 g/mol |

| Appearance | Solid |

| Melting Point | Data not consistently reported in literature; expected to be a crystalline solid. |

| Yield | Typically moderate to high, depending on reaction conditions. |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.00–7.87 (m, 2H, phenyl-H), 7.57–7.47 (m, 2H, phenyl-H), 2.62 (s, 3H, -CH₃)[1] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 167.4, 163.2, 160.1, 136.3, 129.8, 128.6, 123.7, 17.5[1] |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=N, C=C (aromatic), C-S, and C-Cl bonds are expected. |

Note: The provided NMR data is for the closely related 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid and should be used as a reference for the expected chemical shifts of the target molecule.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established Hantzsch synthesis procedures.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Precursor)

Materials:

-

4'-Chloroacetophenone

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

In a fume hood, dissolve 4'-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-bromo-1-(4-chlorophenyl)ethanone.

Hantzsch Synthesis of this compound

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone

-

Thioacetamide

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

-

Add thioacetamide (1.0-1.2 eq.) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

References

Spectroscopic Characterization of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Chlorophenyl)-2-methylthiazole. Due to a lack of publicly available experimental data for this specific compound, this document presents a predictive spectroscopic profile based on the analysis of structurally analogous compounds. The guide furnishes detailed, generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a logical workflow for the spectroscopic characterization of the title compound is visually represented. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and development of thiazole-based compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The compound this compound, a member of this family, possesses a key structural motif found in various pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for any further investigation into its potential applications. This guide outlines the standard spectroscopic methodologies anticipated for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is extrapolated from the analysis of closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | -CH₃ (thiazole ring) |

| ~7.4 | Singlet | 1H | Thiazole ring proton |

| ~7.5 | Doublet | 2H | Aromatic protons (ortho to Cl) |

| ~7.8 | Doublet | 2H | Aromatic protons (meta to Cl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~19 | -CH₃ |

| ~115 | Thiazole C-H |

| ~127 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~133 | Aromatic C-Cl |

| ~134 | Aromatic C-Thiazole |

| ~152 | Thiazole C-Aryl |

| ~165 | Thiazole C-CH₃ |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈ClNS |

| Molecular Weight | 209.70 g/mol |

| Expected [M]⁺ Peak (m/z) | ~209 |

| Expected [M+2]⁺ Peak (m/z) | ~211 (due to ³⁷Cl isotope) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1585 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1480 | Medium | C=C stretch (thiazole ring) |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | p-substituted benzene C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Assignment |

| ~280-300 | Ethanol/Methanol | π → π* transitions |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioacetamide. The reactants are typically refluxed in a suitable solvent such as ethanol. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film. The spectra are analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic absorption properties of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

Spectroscopic Analysis of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-(4-Chlorophenyl)-2-methylthiazole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization, identification, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of spectral data for analogous compounds, including 4-(4-chlorophenyl)-2,5-dimethylthiazole and various other substituted thiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | Singlet | 3H | -CH₃ |

| ~7.45 | Doublet | 2H | H-3', H-5' (Aromatic) |

| ~7.85 | Doublet | 2H | H-2', H-6' (Aromatic) |

| ~7.60 | Singlet | 1H | H-5 (Thiazole) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~19.5 | -CH₃ |

| ~115.0 | C-5 (Thiazole) |

| ~127.5 | C-2', C-6' (Aromatic) |

| ~129.0 | C-3', C-5' (Aromatic) |

| ~133.0 | C-1' (Aromatic) |

| ~134.5 | C-4' (Aromatic) |

| ~152.0 | C-4 (Thiazole) |

| ~166.0 | C-2 (Thiazole) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1540 | Medium | Thiazole Ring Stretch |

| ~1480 | Strong | Aromatic C=C Stretch |

| ~1090 | Strong | C-Cl Stretch |

| ~830 | Strong | para-Substituted Benzene C-H Bend |

Sample Preparation: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean vial.

-

If any solid remains undissolved, filter the solution through a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

-

Ensure the solution in the NMR tube is clear and free of any particulate matter.

-

Cap the NMR tube and carefully wipe the outside clean before insertion into the spectrometer.

¹H and ¹³C NMR Spectra Acquisition:

-

The analysis can be performed on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[1][2]

-

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2]

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be thoroughly homogenized to a fine powder.

-

Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr disk.

-

Place the KBr disk in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the key structural features of this compound relevant to its spectral analysis.

Caption: Workflow for NMR and IR Spectral Analysis.

References

Mass spectrometry analysis of 4-(4-Chlorophenyl)-2-methylthiazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiazole scaffold. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel molecules. It provides crucial information regarding molecular weight and fragmentation patterns, which aids in confirming chemical structures and identifying unknown substances.

This technical guide presents a comprehensive overview of the anticipated mass spectrometry analysis of this compound. In the absence of publicly available experimental mass spectral data for this specific compound, this document provides a predictive analysis based on established principles of mass spectrometry and the known fragmentation behavior of analogous structures, including chlorobenzene and substituted thiazole derivatives.[1][2][3][4] The methodologies and data herein serve as a robust reference for researchers undertaking the synthesis and characterization of this and similar compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric analysis of this compound is expected to yield a characteristic fragmentation pattern under electron ionization (EI). The molecular formula is C₁₀H₈ClNS, with a monoisotopic molecular weight of approximately 209.01 g/mol . A key feature of the mass spectrum will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2][5] Consequently, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak.[2][5]

The primary fragmentation pathways are predicted to involve cleavage of the thiazole ring and the bond connecting the two aromatic rings, as well as the loss of the chlorine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion Formula (Proposed) | Description |

| 209/211 | [C₁₀H₈ClNS]⁺ | Molecular Ion (M⁺/M+2⁺) |

| 174 | [C₁₀H₈NS]⁺ | Loss of Chlorine radical (·Cl) |

| 139/141 | [C₇H₄Cl]⁺ | 4-Chlorophenyl Cation |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl Cation |

| 98 | [C₅H₄NS]⁺ | Thiazole-containing fragment |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of Cl) |

| 58 | [C₃H₄N]⁺ | Fragment from thiazole ring cleavage |

Primary Fragmentation Pathways

Upon electron ionization at a standard energy of 70 eV, the this compound molecule will form an energetically unstable molecular ion, which will then undergo fragmentation to produce more stable ions.[6][7]

-

Molecular Ion Formation : The initial event is the formation of the molecular ion [C₁₀H₈ClNS]⁺ at m/z 209, with its corresponding isotope peak at m/z 211. Aromatic and heterocyclic systems typically produce a relatively stable molecular ion, which should be clearly visible in the spectrum.[8]

-

Loss of Chlorine : A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (·Cl), which would result in an ion at m/z 174.[3][5]

-

Alpha Cleavage : Cleavage of the C-C bond between the phenyl and thiazole rings can lead to the formation of the 4-chlorophenyl cation at m/z 111/113 or the 2-methylthiazole cation.

-

Thiazole Ring Fragmentation : The thiazole ring itself can undergo cleavage. A characteristic fragmentation of 2-methylthiazole involves the loss of acetonitrile (CH₃CN) or cleavage to produce smaller charged fragments. This could lead to ions such as [C₃H₄N]⁺ at m/z 58.

-

Chlorophenyl Cation Fragmentation : The 4-chlorophenyl cation (m/z 111/113) can further lose a chlorine atom to produce the phenyl cation at m/z 77.

The predicted fragmentation pathway is visualized below.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of small molecules.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds.[9][10]

1. Sample Preparation

- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

- Perform serial dilutions to obtain a working solution with a final concentration of approximately 1-10 µg/mL.

- Transfer the final solution to a 2 mL GC vial.

2. Instrumentation

- Gas Chromatograph : Agilent 8890 GC System or equivalent.

- Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

- GC Column : A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

3. GC-MS Parameters

- Injector Temperature : 250 °C

- Injection Volume : 1 µL

- Injection Mode : Splitless

- Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[11]

- Oven Temperature Program :

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- MS Ion Source : Electron Ionization (EI).[6]

- Ionization Energy : 70 eV.[6][7]

- Source Temperature : 230 °C

- Quadrupole Temperature : 150 °C

- Mass Scan Range : m/z 40-400

4. Data Acquisition and Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

- Extract the mass spectrum from the chromatographic peak.

- Process the data using the instrument's software to identify the molecular ion and major fragment ions.

- Compare the observed fragmentation pattern with the predicted pattern and any available spectral libraries.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for a wider range of compounds, including those that are less volatile or thermally labile.[12][13]

1. Sample Preparation

- Prepare a stock solution of 1 mg/mL in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

- Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a final concentration of 1-10 µg/mL.

- Filter the sample through a 0.22 µm syringe filter before transferring it to an LC vial.

2. Instrumentation

- Liquid Chromatograph : Waters ACQUITY UPLC I-Class System or equivalent.

- Mass Spectrometer : Waters Xevo TQ-S micro or equivalent tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.

- LC Column : A reverse-phase column such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is recommended.

3. LC-MS Parameters

- Mobile Phase A : 0.1% formic acid in water.

- Mobile Phase B : 0.1% formic acid in acetonitrile.

- Flow Rate : 0.4 mL/min.

- Gradient Elution :

- Start with 5% B.

- Linearly increase to 95% B over 8 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and re-equilibrate for 3 minutes.

- Column Temperature : 40 °C

- MS Ion Source : Electrospray Ionization (ESI), positive ion mode.[14][15]

- Capillary Voltage : 3.0 kV

- Desolvation Temperature : 350 °C

- Desolvation Gas Flow : 650 L/Hr (Nitrogen)

- Cone Gas Flow : 50 L/Hr

- Source Temperature : 150 °C

- Mass Scan Range : m/z 50-500

4. Data Acquisition and Analysis

- Acquire data in full scan mode to identify the protonated molecular ion [M+H]⁺.

- If using a tandem MS, perform fragmentation experiments (MS/MS) on the precursor ion to confirm the fragmentation pathways.

- Process the data to identify the parent and product ions and compare them with the predicted values.

The general workflow for these experimental protocols is outlined in the diagram below.

Conclusion

This technical guide provides a predictive framework for the mass spectrometry analysis of this compound. The anticipated fragmentation patterns, characterized by the chlorine isotopic signature and specific cleavages of the thiazole and chlorophenyl moieties, offer a clear strategy for the structural confirmation of this compound. The detailed GC-MS and LC-MS protocols provide robust starting points for method development, enabling researchers and drug development professionals to efficiently characterize this and related molecules. While this guide is based on established chemical principles, experimental verification remains crucial for definitive structural elucidation. The application of these mass spectrometric techniques is fundamental to advancing research in medicinal chemistry and accelerating the discovery of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. rsc.org [rsc.org]

- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

- 15. researchgate.net [researchgate.net]

Initial Biological Screening of Novel Chlorophenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of novel chlorophenylthiazole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed and the biological activities observed for this class of compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for crucial assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Chlorophenylthiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities. The incorporation of a chlorophenyl moiety into the thiazole ring has been shown to modulate and often enhance these biological effects, leading to the development of novel derivatives with potential therapeutic applications. These applications span various fields, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide focuses on the foundational screening assays used to identify and characterize the biological potential of these novel chlorophenylthiazole derivatives.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from initial biological screenings of various novel chlorophenylthiazole derivatives, providing a comparative overview of their efficacy in different assays.

Table 1: Antimicrobial Activity of Chlorophenylthiazole Derivatives

| Compound ID | Target Organism | Assay Type | Result (MIC in µg/mL) | Reference |

| CPT-1 | Staphylococcus aureus | Broth Microdilution | 125 | [1] |

| CPT-1 | Escherichia coli | Broth Microdilution | 150 | [1] |

| CPT-1 | Aspergillus niger | Broth Microdilution | 150 | [1] |

| CPT-2 | Methicillin-resistant S. aureus | Broth Microdilution | 125 | [1] |

| CPT-3 | E. coli | Broth Microdilution | 0.17 (mg/mL) | [2] |

| CPT-4 | S. aureus | Agar Well Diffusion | 16.1 (µM) | [3] |

| CPT-4 | E. coli | Agar Well Diffusion | 16.1 (µM) | [3] |

Table 2: Cytotoxic Activity of Chlorophenylthiazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | Result (IC50 in µM) | Reference |

| CPT-5 | MDA-MB-231 (Breast Cancer) | MTT Assay | 3.52 | [4] |

| CPT-6 | MDA-MB-231 (Breast Cancer) | MTT Assay | 1.21 | [4] |

| CPT-7 | SKNMC (Neuroblastoma) | MTT Assay | 10.8 | [5] |

| CPT-8 | Hep-G2 (Hepatocarcinoma) | MTT Assay | 11.6 | [5] |

| CPT-9 | MCF-7 (Breast Cancer) | MTT Assay | 0.2 | [6] |

Table 3: Enzyme Inhibition Activity of Chlorophenylthiazole Derivatives

| Compound ID | Target Enzyme | Assay Type | Result (IC50/Ki in µM) | Reference |

| CPT-10 | Carbonic Anhydrase I | In vitro enzyme assay | Ki: 0.008 | [7] |

| CPT-11 | VEGFR-2 | In vitro kinase assay | IC50: 0.051 | [4] |

| CPT-12 | PI3Kα | In vitro kinase assay | IC50: 0.086 | [8] |

| CPT-12 | mTOR | In vitro kinase assay | IC50: 0.221 | [8] |

| CPT-13 | Aldose Reductase | In vitro enzyme assay | Ki: 0.00547 | [9] |

Table 4: Antiparasitic Activity of Chlorophenylthiazole Derivatives

| Compound ID | Target Organism | Assay Type | Result (IC50 in µM) | Reference |

| CPT-14 | Leishmania amazonensis (promastigote) | In vitro assay | 19.86 | [10] |

| CPT-15 | Trypanosoma cruzi (trypomastigote) | In vitro assay | 1.67 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation tables.

Antimicrobial Susceptibility Testing

This method is used for the preliminary screening of antimicrobial activity.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.[11]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

-

Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the MHA plate to create a lawn of microorganisms.[12]

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[4]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic can be used as a positive control.[4][12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[1]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[5]

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][14]

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the chlorophenylthiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[14]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Procedure:

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and a kinase buffer containing ATP and MgCl2.[2][6]

-

Inhibitor Addition: Add serial dilutions of the test chlorophenylthiazole derivative to the reaction wells. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).[2]

-

Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[6]

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®), or antibody-based detection (e.g., ELISA) of the phosphorylated substrate.[2][16]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then determined from the dose-response curve.

Procedure:

-

Reaction Setup: Similar to the VEGFR-2 assay, set up parallel reactions for PI3Kα and mTOR kinases in separate plates or wells. Each reaction mixture will contain the respective recombinant enzyme, a specific substrate (e.g., phosphatidylinositol for PI3K), and a kinase buffer with ATP.

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells for both PI3K and mTOR assays.

-

Incubation: Initiate the reactions and incubate under optimal conditions for each enzyme.

-

Detection: Use appropriate detection methods to quantify the activity of each kinase. For PI3K, this may involve detecting the production of PIP3, while for mTOR, it could be the phosphorylation of a downstream target. Luminescence-based ATP consumption assays are also commonly used.[17][18]

-

Data Analysis: Calculate the IC50 values for both PI3K and mTOR to determine the compound's potency and selectivity as a dual inhibitor.[18]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by chlorophenylthiazole derivatives.

Experimental Workflow for In Vitro Screening

Figure 1. General workflow for the initial in vitro screening of novel compounds.

JAK/STAT Signaling Pathway

Figure 2. Simplified diagram of the JAK/STAT signaling pathway.

PI3K/mTOR Signaling Pathway

Figure 3. Overview of the PI3K/mTOR signaling cascade.

ERK/STAT3 Signaling Pathway Crosstalk

Figure 4. Crosstalk between the ERK and STAT3 signaling pathways.

References

- 1. hereditybio.in [hereditybio.in]

- 2. benchchem.com [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. botanyjournals.com [botanyjournals.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. m.youtube.com [m.youtube.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]

In Silico ADMET Profile of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is therefore critical to de-risk drug development pipelines and focus resources on the most promising candidates. In silico prediction of ADMET properties has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize compounds before committing to expensive and time-consuming experimental studies.

This technical guide provides an in-depth in silico ADMET profile of 4-(4-Chlorophenyl)-2-methylthiazole, a heterocyclic compound with potential therapeutic applications. By leveraging established computational models, we present a comprehensive analysis of its physicochemical properties, pharmacokinetics, and potential toxicities. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing detailed methodologies and data to inform further investigation of this and similar chemical entities.

Physicochemical and Pharmacokinetic Properties

The ADMET profile of this compound was predicted using two widely recognized, freely accessible web-based platforms: SwissADME and pkCSM. The canonical SMILES string for the compound, Cc1nc(cs1)c2ccc(Cl)cc2, was used as the input for these predictions. The aggregated results are presented in the tables below, offering a comprehensive overview of the compound's predicted characteristics.

Table 1: Physicochemical Properties

| Parameter | Predicted Value | Tool |

| Molecular Formula | C10H8ClNS | SwissADME |

| Molecular Weight | 209.70 g/mol | SwissADME |

| LogP (Consensus) | 3.38 | SwissADME |

| Water Solubility (LogS) | -3.73 | SwissADME |

| Water Solubility Class | Poorly soluble | SwissADME |

| Topological Polar Surface Area (TPSA) | 38.56 Ų | SwissADME |

Table 2: Absorption

| Parameter | Predicted Value/Classification | Tool |

| Caco-2 Permeability (log Papp) | 0.983 cm/s | pkCSM |

| Intestinal Absorption (Human) | 92.51% | pkCSM |

| P-glycoprotein Substrate | No | SwissADME, pkCSM |

| P-glycoprotein I Inhibitor | No | pkCSM |

| P-glycoprotein II Inhibitor | No | pkCSM |

Table 3: Distribution

| Parameter | Predicted Value | Tool |

| VDss (human) (log L/kg) | -0.052 | pkCSM |

| Fraction Unbound (human) | 0.207 | pkCSM |

| BBB Permeability (logBB) | -0.279 | pkCSM |

| CNS Permeability (logPS) | -1.978 | pkCSM |

Table 4: Metabolism

| Parameter | Predicted Classification | Tool |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |

| CYP1A2 Substrate | No | pkCSM |

| CYP2C19 Substrate | No | pkCSM |

| CYP2C9 Substrate | No | pkCSM |

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

Table 5: Excretion

| Parameter | Predicted Value | Tool |

| Total Clearance (log ml/min/kg) | 0.354 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Table 6: Toxicity

| Parameter | Predicted Classification/Value | Tool |

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (log mM) | -0.669 | pkCSM |

| T. Pyriformis Toxicity (log ug/L) | -0.007 | pkCSM |

Experimental Protocols

The following protocols detail the methodologies used to obtain the in silico ADMET predictions for this compound. These steps can be replicated to predict the properties of other small molecules.

Protocol 1: ADMET Prediction using SwissADME

-

Access the SwissADME Web Server: Navigate to the SwissADME website (12]

-

Input Molecular Structure: In the provided text box, paste the SMILES string of the molecule of interest. For this compound, the SMILES string is Cc1nc(cs1)c2ccc(Cl)cc2.

-

Initiate Prediction: Click the "Run" button to start the analysis.

-

Data Retrieval: The server will process the input and display a comprehensive results page. This page includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

-

Data Interpretation: The results are presented in a user-friendly format with clear labels and explanations for each predicted parameter. The BOILED-Egg plot provides a graphical representation of predicted gastrointestinal absorption and blood-brain barrier penetration.

Protocol 2: ADMET Prediction using pkCSM

-

Access the pkCSM Web Server: Navigate to the pkCSM website (34]

-

Input Molecular Structure: In the "SMILES" input field, paste the SMILES string of the molecule. For this compound, use Cc1nc(cs1)c2ccc(Cl)cc2.

-

Select Prediction Type: Choose the desired ADMET properties to predict. For a comprehensive analysis, select the "All" option.

-

Submit for Prediction: Click the "Predict" button to initiate the calculations. The server utilizes graph-based signatures to model the molecule's behavior.[4]

-

Analyze Results: The output page will display the predicted values for a wide range of ADMET parameters, including absorption, distribution, metabolism, excretion, and toxicity, with corresponding units and interpretations.[5]

Visualization of In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction, from molecular input to data analysis.

Potential Biological Pathway Modulation

Thiazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects. One of the key signaling pathways often implicated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and growth. While direct evidence for the modulation of this pathway by this compound is not yet established, its structural similarity to other biologically active thiazoles suggests this as a potential mechanism of action that warrants further investigation.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which could be a putative target for this compound.

Conclusion

This technical guide provides a comprehensive in silico ADMET profile for this compound, generated using the SwissADME and pkCSM web servers. The presented data, encompassing physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity, offers valuable insights for early-stage drug discovery and development. The detailed experimental protocols enable researchers to replicate these predictions and apply them to other compounds of interest. While the predicted hepatotoxicity and inhibition of CYP2C9 and CYP3A4 warrant further experimental validation, the overall profile suggests that this compound possesses several favorable drug-like properties. The potential for this compound to modulate key biological pathways, such as the PI3K/Akt signaling cascade, highlights a promising avenue for future research into its therapeutic applications. This in silico assessment serves as a critical first step in the comprehensive evaluation of this compound as a potential drug candidate.

References

The Evolving Landscape of 4-(4-Chlorophenyl)-2-methylthiazole Analogs: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Immediate Release

This whitepaper provides an in-depth technical exploration of the chemical space surrounding 4-(4-chlorophenyl)-2-methylthiazole and its analogs. This class of compounds has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including anticancer, antimicrobial, and antiparasitic effects. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing synthetic methodologies, summarizing quantitative biological data, and elucidating potential mechanisms of action through key signaling pathways.

Synthesis of the 4-(4-Chlorophenyl)thiazole Scaffold

The foundational method for constructing the 4-(4-chlorophenyl)thiazole core is the Hantzsch thiazole synthesis. This versatile and widely adopted reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the parent 2-amino-4-(4-chlorophenyl)thiazole, the reaction proceeds between 2-bromo-1-(4-chlorophenyl)ethanone and thiourea. Subsequent modifications at the 2-position can be achieved through various synthetic routes to introduce diverse functionalities, including the methyl group of the core topic.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Materials:

-

2-bromo-1-(4-chlorophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium carbonate (Na₂CO₃) solution (5%)

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beaker, Büchner funnel)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux with constant stirring for a duration of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.

Synthesis and Characterization of Novel 4-Aryl-2-Methylthiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 4-aryl-2-methylthiazole compounds. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates significant synthetic and analytical workflows.

Synthesis of 4-Aryl-2-Methylthiazole Derivatives

The primary route for the synthesis of 4-aryl-2-methylthiazole and related compounds is the Hantzsch thiazole synthesis.[1][2][3] This method involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] Variations of this method, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and yield.[4][5]

General Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis is a two-component reaction between an α-haloketone and a thioamide. For the synthesis of the target compounds, a substituted phenacyl bromide (an α-haloketone) is reacted with thioacetamide.

References

- 1. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of 4-(4-chlorophenyl)-2-methylthiazole, a member of the pharmacologically significant thiazole class of heterocyclic compounds. While specific cytotoxicity data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes established methodologies and known activities of structurally similar thiazole derivatives to propose a robust screening protocol. The guide provides a detailed experimental protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. Furthermore, it explores potential mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2 and histone acetyltransferases (HATs), which are common among cytotoxic thiazole-based compounds.[1][2][3][4] Data presentation is structured for clarity, and mandatory visualizations for the experimental workflow and a putative signaling pathway are provided using the DOT language for Graphviz.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The core thiazole ring acts as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, this compound, features a 4-chlorophenyl group, a substitution known in other thiazole derivatives to contribute to cytotoxic activity.[2] Given the therapeutic potential of this class of compounds, a systematic preliminary cytotoxicity screening is the essential first step in evaluating their potential as anticancer agents.

This guide will provide researchers with a detailed protocol for conducting such a screening, from cell line selection to data analysis. It will also present a framework for interpreting the results in the context of known thiazole biology, focusing on common mechanisms like apoptosis induction.[5][7][8][9]

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used, reliable, and quantitative colorimetric method for assessing cell viability and cytotoxicity.[10][11] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

2.1. Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. Based on studies of similar thiazole derivatives, the following are suggested:

-

Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Cell Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom sterile microplates

-

Microplate reader capable of measuring absorbance at 570 nm.[10]

2.2. Experimental Procedure

-

Cell Seeding:

-

Culture the selected cancer cell lines to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][14]

-

Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include the following controls:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.[11][15]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

2.3. Data Analysis

-

Subtract the average absorbance of the medium blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity screening should be summarized in a clear and structured table to allow for easy comparison. The following table provides a template for presenting the hypothetical results of the preliminary screening.

| Compound | Cell Line | Exposure Time (hours) | IC50 (µM) |

| This compound | MDA-MB-231 | 48 | To be determined |

| This compound | MCF-7 | 48 | To be determined |

| This compound | HepG2 | 48 | To be determined |

| This compound | A549 | 48 | To be determined |

| Doxorubicin (Positive Control) | MDA-MB-231 | 48 | Reference value |

| Doxorubicin (Positive Control) | MCF-7 | 48 | Reference value |

| Doxorubicin (Positive Control) | HepG2 | 48 | Reference value |

| Doxorubicin (Positive Control) | A549 | 48 | Reference value |

Table 1: Proposed Data Summary for Cytotoxicity Screening.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the experimental workflow for the proposed MTT-based cytotoxicity screening.

Caption: Workflow for the MTT-based cytotoxicity screening.

4.2. Putative Signaling Pathway: Intrinsic Apoptosis

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[5][7][8][9] The following diagram illustrates this putative mechanism of action for this compound.

Caption: Putative intrinsic apoptosis signaling pathway.

Discussion of Potential Mechanisms of Action

Based on the literature for structurally related thiazole derivatives, the cytotoxic activity of this compound, if observed, could be mediated by several mechanisms:

-

Induction of Apoptosis: This is a common mechanism for cytotoxic thiazole compounds.[5][7][8][9] As depicted in the signaling pathway diagram, the compound may induce the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases 9 and 3.[1][9][16]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[1][2][12][17][18] Inhibition of this pathway can lead to anti-proliferative and anti-angiogenic effects.

-

Histone Acetyltransferase (HAT) Inhibition: HATs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Dysregulation of HAT activity is implicated in cancer. Some thiazole-containing compounds have been identified as HAT inhibitors, which can lead to cell cycle arrest and apoptosis.[3][4][19][20][21][22]

Further mechanistic studies, such as cell cycle analysis, caspase activity assays, and specific kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound following a positive result in the preliminary cytotoxicity screening.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting a preliminary cytotoxicity screening of this compound. By employing the detailed MTT assay protocol and considering the potential mechanisms of action common to this class of compounds, researchers can effectively evaluate its potential as a novel anticancer agent. The provided templates for data presentation and the visualizations of the experimental workflow and a putative signaling pathway offer a structured approach to this initial phase of drug discovery. Positive findings from this preliminary screening would warrant further investigation into the specific molecular targets and pathways modulated by this compound.

References

- 1. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The versatility of the thiazole nucleus allows for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of thiazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Mechanisms of Thiazole-Based Compounds

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis

A primary anticancer strategy of thiazole compounds is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). These effects are often mediated by the modulation of critical signaling pathways and the inhibition of essential enzymes.

Key Signaling Pathways Targeted by Thiazole Derivatives:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Thiazole-based compounds have been shown to inhibit this pathway at various points, leading to decreased cell proliferation and increased apoptosis.[1]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Certain thiazole derivatives can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[2]

-

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Thiazole-containing compounds, such as the epothilones, bind to tubulin and inhibit its polymerization, leading to mitotic arrest and apoptosis.[2][3]

Signaling Pathway Diagrams:

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Compounds.

Caption: NF-κB Signaling Pathway and its Inhibition.

Enzyme Inhibition

Thiazole derivatives have been designed to target specific enzymes that are overexpressed or hyperactivated in cancer cells.

Key Enzyme Targets:

-

Protein Kinases: Many thiazole-based compounds are potent inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf.[4][5]

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Thiazole derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.[2]

-

Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression. Inhibition of HDACs by thiazole compounds can lead to the re-expression of tumor suppressor genes.[2]

-

Human Lactate Dehydrogenase A (hLDHA): This enzyme is involved in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Thiazole-based inhibitors of hLDHA can disrupt cancer cell metabolism.

Quantitative Data on Anticancer Activity:

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Hydrazinyl Thiazole Derivative | C6 (Rat Brain Tumor) | 3.83 | [4] |

| 4-Chlorophenylthiazole Derivative | VEGFR-2 | 0.051 | [4] |

| 3-Nitrophenylthiazole Derivative | VEGFR-2 | 0.085 | [4] |

| Thiazole Derivative 2a | MDA-MB231 (Breast Cancer) | 2.5 | [6] |

| Thiazole Derivative 2e | MDA-MB231 (Breast Cancer) | 1.8 | [6] |

| Thiazole Derivative 2f | HeLa (Cervical Cancer) | 1.5 | [6] |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 | [7] |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 | [7] |

| Thiazole-based compound V | EGFR | 0.074 | [5] |

| Thiazole-based compound V | BRAFV600E | 0.107 | [5] |

Anti-inflammatory Mechanisms of Thiazole-Based Compounds

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

-

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many thiazole-based compounds exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation.[8][9][10]

-

Lipoxygenases (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Dual COX/LOX inhibitors containing a thiazole scaffold have been developed to provide broader anti-inflammatory coverage.[9][10]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. Thiazole derivatives can inhibit iNOS activity, thereby reducing NO-mediated inflammation.

Signaling Pathway Diagram:

Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Compounds.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 6a | COX-1 | 9.01 | [8] |

| Compound 6b | COX-2 | 11.65 | [8] |

| Compound 9a | COX-1 | 0.42 | [8] |

| Compound 9b | COX-1 | 0.32 | [8] |

| Compound 6l | COX-1 | 5.55 | [9] |

| Compound 6l | COX-2 | 0.09 | [9] |

| Compound 6l | 5-LOX | 0.38 | [9] |

| Compound 7h | COX-2 | 0.07 | |

| Compound 7h | 5-LOX | 0.29 |

Antimicrobial Mechanisms of Thiazole-Based Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of antimicrobial compounds with diverse mechanisms of action against bacteria and fungi.

Inhibition of Bacterial Cell Division and Metabolism

-

FtsZ Polymerization: FtsZ is a bacterial homolog of tubulin and is essential for cell division. Thiazole-based compounds can inhibit FtsZ polymerization, leading to the disruption of the Z-ring and blockage of cytokinesis.

-

FabH Enzyme: β-ketoacyl-ACP synthase III (FabH) is a key enzyme in the initiation of bacterial fatty acid synthesis. Inhibition of FabH by thiazole derivatives disrupts the bacterial cell membrane integrity.[3]

Signaling Pathway Diagram:

Caption: Inhibition of Bacterial FtsZ Polymerization by Thiazole Compounds.

Antifungal Activity

Certain thiazole derivatives exhibit potent antifungal activity by targeting essential fungal enzymes, such as 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Data on Antimicrobial Activity:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [11] |

| Thiazole Schiff base 17 | Gram-positive & Gram-negative bacteria | - | [11] |

| Thiazole Schiff base 18 | Gram-positive & Gram-negative bacteria | - | [11] |

| Phenylacetamido-thiazole 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [11] |

| Catechol-derived thiazole | MRSA | ≤ 2 | [12] |

| Thiazole derivative 3 | S. aureus, E. coli | 0.23 - 0.7 | [13] |

| Thiazole derivative 9 | Fungi | 0.06 - 0.23 | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of the mechanism of action of thiazole-based compounds.

Cell Viability and IC50 Determination (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the thiazole-based compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the thiazole-based compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt/mTOR)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering at 340 nm.

Protocol:

-